2-(2-Acetamidophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with theInsulin-like growth factor 1 receptor (IGF-1R) . IGF-1R plays a crucial role in cellular processes such as growth, proliferation, and survival.
Mode of Action
It’s known that boronic acids and their esters, which this compound is a part of, are used inSuzuki–Miyaura (SM) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Biochemical Pathways
Compounds that interact with igf-1r can influence various cellular pathways, including those involved in cell growth and survival .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could potentially affect their bioavailability.
Result of Action
Similar compounds have been shown to possess notable biological activity, including antibacterial and antifungal effects .
Action Environment
The action of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-acetamidophenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the difluoroacetic acid group under basic conditions.
Major Products
The major products formed from these reactions include various difluoroacetic acid derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Acetamidophenyl)-2-oxoacetic acid: Similar structure but with an oxo group instead of difluoro.
2-(2-Acetamidophenyl)acetic acid: Lacks the difluoro substitution, leading to different reactivity and properties.
2-(2-Acetamidophenyl)-2,2-dichloroacetic acid: Contains dichloro instead of difluoro, affecting its chemical behavior.
Uniqueness
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct electronic and steric effects
Properties
IUPAC Name |
2-(2-acetamidophenyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)13-8-5-3-2-4-7(8)10(11,12)9(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQLRFGZNVTZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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